Boc-D-酪氨酸

描述

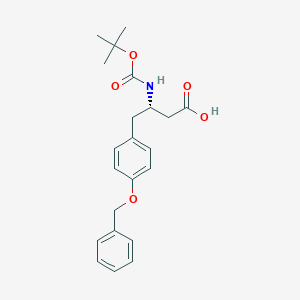

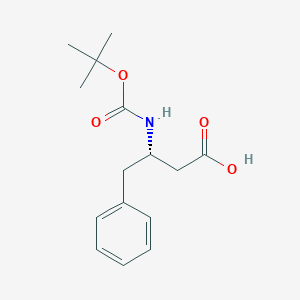

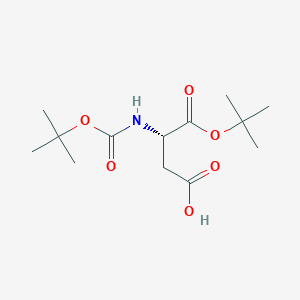

Boc-D-Tyrosine, also known as N-α-t.-Boc-D-tyrosine, is a derivative of the amino acid tyrosine . It is a standard building block for the introduction of D-tyrosine amino-acid residues by Boc Solid Phase Peptide Synthesis (SPPS) .

Synthesis Analysis

The synthesis of Boc-D-Tyrosine involves the protection of an amino function, which is converted to tert-butyl carbamate, also known as the Boc-derivative . This process was introduced in the late fifties and was rapidly applied in the field of peptide synthesis . A method for preparing Boc-L-tyrosine using (Boc)2O has also been reported .

Molecular Structure Analysis

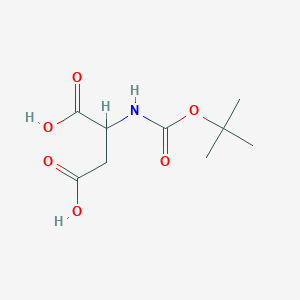

The molecular formula of Boc-D-Tyrosine is C14H19NO5 . The molecular weight is 281.30 . The InChI key is CNBUSIJNWNXLQQ-LLVKDONJSA-M .

Chemical Reactions Analysis

Boc-D-Tyrosine is used in the synthesis of multifunctional targets, and as amino functions often occur in this context, issues related to their protection become prominent . Primary amines are unique because they can accommodate two such groups .

Physical And Chemical Properties Analysis

Boc-D-Tyrosine is a white powder . It has a density of 1.1755 (rough estimate) . The melting point is 135-140 °C . It is insoluble in water .

科学研究应用

大规模生产和纯化:像N,N'-二叔丁氧羰基-D-酪氨酸衍生物(DBDY)这样的Boc-D-酪氨酸衍生物可以使用辣根过氧化物酶催化氧化合成。由于其较低的氧化副产物和高产率,这些衍生物非常有用。由于其反应基团(Lee et al., 2011),DBDY特别有利于与聚合物、氨基酸、药物、抗体等结合。

阿片样肽类合成:Boc-D-酪氨酸衍生物在合成阿片样配体的发展中至关重要。这些衍生物通常在阿片受体类型上显示出更高的效力。然而,这些化合物的可用性受到成本和复杂合成的限制(Bender et al., 2015)。

化学反应性和合成:用于获得N-叔丁氧羰基(Boc)衍生物的叔丁基吡碳酸酯的反应性,使得像N-Boc-酪氨酸这样的化合物的高效生产成为可能(Pozdnev, 2004)。

肽合成和活性:Boc-D-酪氨酸衍生物用于合成胆囊收缩素和其他肽的活性类似物。这些衍生物有助于将修饰的氨基酸引入肽序列中,这在生物化学和药理学研究中至关重要(González-Muñiz等,2009年)。

促进疏水合成肽的纯化:Boc-N-甲基-N-[2-(甲氨基)乙基]氨基甲酰基团被用作肽合成中酪氨酸的侧链保护基团。这有助于增加肽的溶解度并简化其纯化(Wahlström等,2008年)。

修饰氨基酸的合成:改进的修饰氨基酸合成,如p(CH2PO3H2)Phe和p(CH2SO3H)Phe,这些是(O-磷酸)和(O-磺酸)-酪氨酸的类似物,涉及N-Boc保护衍生物的使用。这些化合物对于理解蛋白质和肽中后转录修饰的作用至关重要(Garbay‐Jaureguiberry等,1992年)。

氟标记氨基酸的合成:在制备2-[18F]氟-L-酪氨酸,一种氟标记氨基酸时,Boc-D-酪氨酸衍生物作为前体。这种化合物在使用正电子发射断层扫描成像体内蛋白质代谢方面具有重要意义(Hess et al., 2002)。

抑制阿尔茨海默病中的纤维形成:Boc-D-酪氨酸类似物已被研究用于抑制纤维形成,这是阿尔茨海默病的一个关键特征。与二苯丙氨酸相比,这些化合物表现出不同的组装特性,可能为治疗干预提供见解(Bera et al., 2014)。

酪氨酸磺酰转移酶活性:像Boc-胆囊收缩素这样的Boc-D-酪氨酸衍生物已被用于研究酪氨酸蛋白磺酰转移酶对酪氨酸残基的磺酰化作用,这是涉及蛋白质和肽后转录修饰的酶(Rens‐Domiano等,1989年)。

肽类似物的抗癌活性:从Boc-D-酪氨酸衍生的新型小肽已经显示出通过靶向DNA聚合酶β(一种DNA修复酶)抑制人类癌细胞生长的能力。这表明在癌症治疗方面可能有潜在的应用(Kuriyama et al., 2013)。

作用机制

Target of Action

Boc-D-tyrosine, also known as Boc-D-Tyr-OH, is a derivative of the amino acid tyrosine . It is primarily used as a protecting group in peptide synthesis . The primary targets of Boc-D-tyrosine are amino functions, particularly primary amines, which can accommodate two such groups .

Mode of Action

Boc-D-tyrosine interacts with its targets by providing protection during the synthesis of multifunctional targets . This protection is crucial when there is a need to protect an amino function during a synthetic project . The Boc-group can be cleaved by mild acidolysis, making it a versatile tool in peptide synthesis .

Biochemical Pathways

Tyrosine, the parent compound of Boc-D-tyrosine, plays a pivotal role in various biochemical pathways. It is synthesized from phenylalanine and serves as a precursor for several important substances, including epinephrine, thyroid hormones, and melanin . The modification of tyrosine by Boc-D-tyrosine can impact these pathways, although the specific effects would depend on the context of the modification .

Pharmacokinetics

As a derivative of tyrosine, its properties may be influenced by the characteristics of the parent compound

Result of Action

The molecular and cellular effects of Boc-D-tyrosine’s action are primarily related to its role as a protecting group in peptide synthesis . By protecting amino functions during synthesis, Boc-D-tyrosine can facilitate the creation of complex peptides without unwanted side reactions . The specific effects would depend on the context of the synthesis and the other compounds involved.

Action Environment

The action, efficacy, and stability of Boc-D-tyrosine can be influenced by various environmental factors. For instance, the pH of the environment can impact the ability of the Boc-group to protect amino functions and be cleaved by acidolysis . Additionally, factors such as temperature and solvent can also affect the stability and reactivity of Boc-D-tyrosine .

安全和危害

属性

IUPAC Name |

(2R)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(12(17)18)8-9-4-6-10(16)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNBUSIJNWNXLQQ-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3978-80-1 | |

| Record name | N-[(tert-butoxy)carbonyl]-L-tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.468 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the chirality of Boc-D-tyrosine influence the synthesis of aminopeptidase inhibitors?

A2: Aminopeptidase inhibitors often require specific stereochemistry for optimal activity. Starting with Boc-D-tyrosine, a chiral building block, ensures the desired stereochemical configuration is retained throughout the synthesis. For instance, utilizing Boc-D-tyrosine allowed researchers to synthesize the naturally occurring alkaloid (-)-aphanorphine, which possesses a specific stereochemical arrangement crucial for its biological activity. [] This highlights the importance of Boc-D-tyrosine in constructing molecules with defined three-dimensional structures, essential for targeted biological activity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

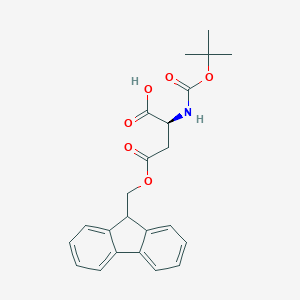

![(S)-3-([1,1'-Biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B558349.png)